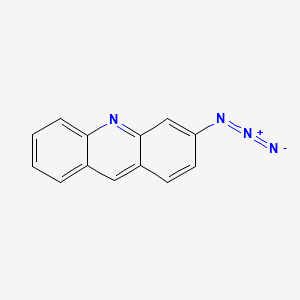
Acridine, 3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidoacridine is a chemical compound with the molecular formula C13H8N4. It is a derivative of acridine, a tricyclic aromatic compound known for its planar structure and ability to intercalate into DNA. This property makes acridine derivatives, including 3-azidoacridine, of significant interest in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidoacridine can be synthesized through a series of chemical reactions. One common method involves the reaction of acridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydrogen atom on the acridine ring with an azide group .
Industrial Production Methods: While specific industrial production methods for 3-azidoacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Azidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azidoacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azidoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, 3-azidoacridine prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death .
Comparison with Similar Compounds
9-Azidoacridine: Another azido derivative of acridine with similar DNA intercalation properties.
1,2,3-Triazole Derivatives: Formed through cycloaddition reactions with azides, these compounds also exhibit significant biological activity.
Uniqueness of 3-Azidoacridine: 3-Azidoacridine is unique due to its specific substitution pattern on the acridine ring, which influences its binding affinity and selectivity for DNA. This makes it a valuable compound for targeted anticancer therapies and other biomedical applications .
Properties
CAS No. |
34947-28-9 |
|---|---|
Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
InChI Key |
MDQUSQOIBBZWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


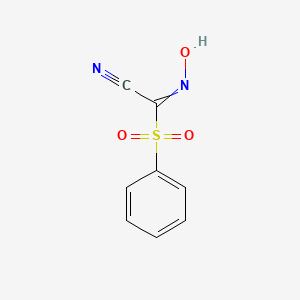
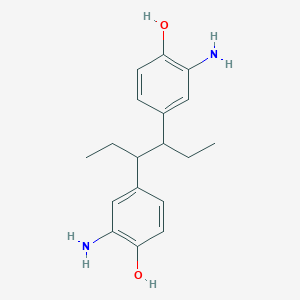

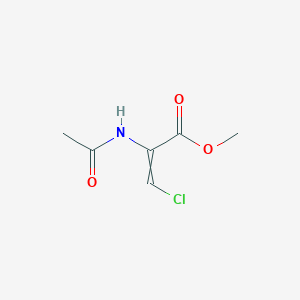
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

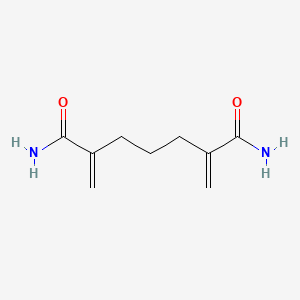
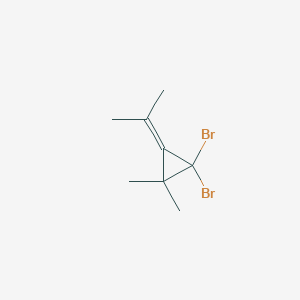
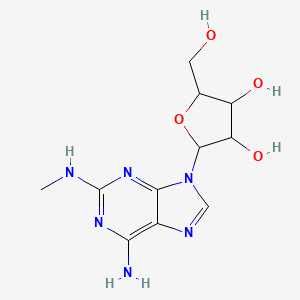
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
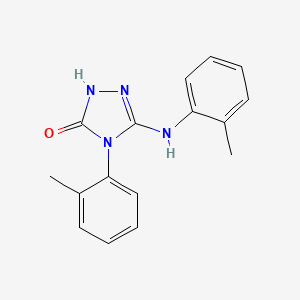
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
